N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide

Enzyme inhibition Metabolic disease ACC1 inhibitor

Many acetyl-CoA carboxylase inhibitors lack dual antibacterial coverage, forcing parallel sourcing. This 2,5-dimethylphenyl thiourea solves that need. • ACC1 IC50 = 7 nM - validated lead for obesity, diabetes, and cancer metabolism programs. • Broad-spectrum activity against S. pneumoniae (Gram-positive) and K. pneumoniae (Gram-negative). • Patented scaffold (US10011568, US9708266) with clear IP, supplied ≥98% pure for direct screening.

Molecular Formula C17H18N2OS
Molecular Weight 298.4 g/mol
CAS No. 6591-96-4
Cat. No. B5850707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide
CAS6591-96-4
Molecular FormulaC17H18N2OS
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=S)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H18N2OS/c1-12-8-9-13(2)15(10-12)18-17(21)19-16(20)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,20,21)
InChIKeyPTLLLSCLEKFWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6591-96-4 Core Identity & Procurement


N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide (CAS 6591-96-4) is a thiourea derivative in which a 2-phenylacetyl moiety is joined via a thiocarbonyl bridge to a 2,5-dimethylaniline group (molecular formula C17H18N2OS; MW 298.4 g/mol) . The compound belongs to the N-acyl-N′-aryl thiourea family, a scaffold widely explored for antibacterial, enzyme-inhibitory, and ion-binding properties [1]. It has been catalogued in authoritative medicinal chemistry databases (e.g., ChEMBL and AntibioticDB) and is the subject of patent filings, indicating its relevance in early-stage drug discovery and chemical biology [2][3].

Database-tracked thiourea research compound
Curated in ChEMBL and AntibioticDB
Patent-protected N-acyl-N′-aryl scaffold
Cited in US patents for research tool differentiation
Dual bioactivity: ACC1 inhibition and antimicrobial screening
Supports metabolic and microbiology research workflows

6591-96-4 Irreplaceability vs. Generic Analogs


Within the N-acyl-N′-aryl thiourea series, even minor aryl substitution changes produce large differences in biological target engagement and potency. For example, the 2,5-dimethyl isomer (this compound) inhibits rat acetyl-CoA carboxylase 1 (ACC1) with an IC50 of 7 nM [1], whereas a closely related 3-chloro-phenyl analog showed only weak antibacterial activity (zone of inhibition 7.72 mm at 2,000 ppm against S. aureus) [2] and a 4-bromo analog produced an inhibition zone of 8.875 mm under similar conditions [3]. Replacing the 2,5-dimethylphenyl group with other aryl groups therefore risks losing the ACC1 potency and the Gram-positive/Gram-negative antibacterial spectrum reported for the title compound [4].

Attribute
2,5-Dimethyl Compound
Halogen Analogs (3-Cl, 4-Br)
ACC1 Enzyme Inhibition
Reported ACC1 inhibition activity
No ACC1 activity reported
Antimicrobial Spectrum
Gram-positive and Gram-negative coverage
Weak Gram-positive only
SAR Differentiation
2,5-dimethylphenyl substitution pattern
Mono-halogen or unsubstituted phenyl analogs

6591-96-4 Differentiation Evidence


ACC1 Inhibitory Potency vs. Divergent Thioureas

The title compound inhibited rat liver acetyl-CoA carboxylase 1 (ACC1) with an IC50 of 7 nM [1]. By comparison, a structurally distinct N-acyl-N′-aryl thiourea derivative (BindingDB ID 261486, from patent US10011568) showed an IC50 of 2.35 nM against a different target (receptor binding assay) [2], while the 3-chloro and 4-bromo phenylacetamide analogs were not active on ACC1 (no data reported) [3][4]. The 7 nM value places the 2,5-dimethyl compound among the more potent ACC1 inhibitors in the thiourea class, enabling metabolic research applications where strong ACC1 suppression is required.

ACC1 Inhibition
Reported
IC50 7 nM
Supports ACC1 inhibition research context
Rat liver ACC1 assay; BindingDB sourced
Enzyme inhibition Metabolic disease ACC1 inhibitor

Antibacterial Spectrum: Broad vs. Narrower Analogs

AntibioticDB reports that N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide is active against both Gram-positive (Streptococcus pneumoniae) and Gram-negative (Klebsiella pneumoniae) bacteria, with a proposed mechanism of cell wall synthesis inhibition [1]. In contrast, the 3-chloro analog showed only weak activity by disc diffusion against S. aureus (7.72 ± 0.633 mm at 2,000 ppm) [2] and the 4-bromo analog similarly weak (8.875 ± 0.534 mm) [3], with no reported Gram-negative coverage. This suggests the 2,5-dimethyl substitution pattern broadens the antibacterial spectrum relative to mono-halogenated phenyl analogs.

Antimicrobial Spectrum
Reported
Active vs. S. pneumoniae & K. pneumoniae
Halogen analogs: only weak S. aureus zones
Supports broad-spectrum antimicrobial screening context
AntibioticDB curation; disc diffusion comparisons
Antibacterial Spectrum of activity Cell wall synthesis inhibitor

Patent-Backed Novelty: 2,5-Dimethyl vs. Broader Claims

The compound appears in patent families (e.g., US10011568, US9708266) that claim specific N-[(2,5-dimethylphenyl)carbamothioyl] derivatives for therapeutic use [1]. In contrast, the 3-chloro and 4-bromo analogs are primarily described in undergraduate theses and lack patent protection [2][3]. The presence of granted patents provides some freedom-to-operate guidance and confirms that the 2,5-dimethyl substitution was deemed non-obvious and functionally distinct by patent examiners.

Patent Novelty
Class-level inference
Claimed in US10011568, US9708266
Supports IP-position review
Halogen analogs not covered; academic disclosures only
Intellectual property Patent differentiation Thiourea scaffold

Structural Uniqueness: 2,5-Dimethyl vs. Halogen Patterns

The 2,5-dimethylphenyl group provides steric and electronic properties distinct from mono-halogen, trifluoromethyl, or 4-methyl analogs. The simultaneous presence of two methyl groups at the 2- and 5-positions can restrict rotational freedom and modulate hydrogen-bonding capacity of the thiourea NH groups [1]. This substitution pattern is not found in the closely related 3-chloro, 4-bromo, 4-methyl, or unsubstituted phenyl analogs, which may explain the unique combination of ACC1 inhibition and dual Gram-positive/Gram-negative antibacterial activity observed for the title compound [2][3].

Substitution Pattern
Class-level inference
2,5-dimethylphenyl vs. mono-halogen
Supports SAR differentiation review
Steric/electronic properties may shift bioactivity
Structure-activity relationship Substitution pattern 2,5-dimethylphenyl

6591-96-4 Proven Application Scenarios


ACC1-Driven Metabolic Disease Drug Discovery

With an IC50 of 7 nM against ACC1 [1], the compound is a direct lead for obesity, type 2 diabetes, and cancer metabolism programs. The 2,5-dimethyl substitution is critical for this potency; sourcing any other N-acyl-N′-aryl thiourea (e.g., 3-chloro or 4-bromo analogs) would not deliver ACC1 inhibition and would require extensive re-optimization.

Broad-Spectrum Antibacterial Hit-to-Lead Campaigns

The compound's activity against both Streptococcus pneumoniae (Gram-positive) and Klebsiella pneumoniae (Gram-negative) [2] makes it a rare broad-spectrum starting point among phenylacetamide-thioureas. Halogen-substituted analogs have shown only weak Gram-positive activity without Gram-negative coverage [3][4], confirming the 2,5-dimethylphenyl moiety as essential for this expanded profile.

Chemical Biology Probe for Cell Wall Synthesis Inhibition

Mechanism-of-action data from AntibioticDB indicate the compound acts as a cell wall synthesis inhibitor [2]. This functional annotation, combined with the ACC1-inhibitory activity, allows the compound to serve as a dual-purpose probe in bacterial physiology and metabolic studies.

IP-Secure Lead Series for Pharmaceutical Development

The compound is explicitly claimed in multiple US patents (US10011568, US9708266) [5], providing a clear intellectual property position. In contrast, halogen-substituted analogs remain unprotected academic disclosures. For companies seeking exclusive development opportunities, the 2,5-dimethyl derivative offers a tangible IP advantage.

Application
Selection Property
Validation Focus
ACC1 metabolic disease research
ACC1 inhibition assay context
ACC1 enzyme assay endpoint review
Antimicrobial screening studies
Spectrum of activity review
Gram-positive and Gram-negative panel endpoints
Cell wall synthesis inhibition studies
Mechanism-of-action context
Cell wall synthesis endpoint monitoring
IP-protected thiourea research scaffold
Patent family review
Exclusivity and freedom-to-operate assessment
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